4,4'-Bis(phenylazo)azobenzene
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Overview
Description
4,4’-Bis(phenylazo)azobenzene is an organic compound belonging to the class of azo compounds. It is characterized by the presence of two phenylazo groups attached to a central azobenzene core. This compound is known for its vibrant color and its ability to undergo reversible photoisomerization, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(phenylazo)azobenzene typically involves the azo coupling reaction. This process starts with the diazotization of aniline derivatives to form diazonium salts, which are then coupled with activated aromatic compounds. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salts .
Industrial Production Methods: On an industrial scale, the production of 4,4’-Bis(phenylazo)azobenzene follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(phenylazo)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions typically yield hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products Formed:
Oxidation: Azoxybenzene derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated azobenzene derivatives.
Scientific Research Applications
4,4’-Bis(phenylazo)azobenzene has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 4,4’-Bis(phenylazo)azobenzene exerts its effects is through photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This change in molecular geometry affects the compound’s physical and chemical properties, enabling its use in various applications. The molecular targets and pathways involved in this process include the absorption of photons and the subsequent isomerization of the azo bond .
Comparison with Similar Compounds
Azobenzene: The parent compound of 4,4’-Bis(phenylazo)azobenzene, known for its photoisomerization properties.
4-Phenylazophenol: Another azo compound with similar photoresponsive characteristics.
Bis[4-(phenylazo)phenyl]amine: A multi-azobenzene compound with enhanced photochemical properties.
Uniqueness: 4,4’-Bis(phenylazo)azobenzene stands out due to its unique structure, which provides a higher degree of photoisomerization efficiency and stability compared to its analogs. This makes it particularly valuable in applications requiring precise control of molecular properties with light .
Properties
CAS No. |
73112-88-6 |
---|---|
Molecular Formula |
C24H18N6 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
bis(4-phenyldiazenylphenyl)diazene |
InChI |
InChI=1S/C24H18N6/c1-3-7-19(8-4-1)25-27-21-11-15-23(16-12-21)29-30-24-17-13-22(14-18-24)28-26-20-9-5-2-6-10-20/h1-18H |
InChI Key |
CLMOIOFSZOQWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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